molecular formula C13H17N3O2 B11732548 2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1855943-69-9

2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Katalognummer: B11732548
CAS-Nummer: 1855943-69-9
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: VPZDDTDMSIOWMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a 2-methoxyphenylmethylamino group and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 2-methoxyphenylmethylamine: The pyrazole intermediate is then reacted with 2-methoxyphenylmethylamine in the presence of a suitable base, such as sodium hydride, to form the desired substitution on the pyrazole ring.

    Introduction of the ethan-1-ol moiety: The final step involves the reaction of the substituted pyrazole with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: The major products would be the corresponding aldehyde or carboxylic acid.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Medicine: Its derivatives could be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the 2-methoxyphenylmethylamino group could facilitate binding to these targets, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ylamine

Uniqueness

2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the 2-methoxyphenylmethylamino group, which can impart specific biological activities and binding properties that are not present in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

1855943-69-9

Molekularformel

C13H17N3O2

Molekulargewicht

247.29 g/mol

IUPAC-Name

2-[3-[(2-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O2/c1-18-12-5-3-2-4-11(12)10-14-13-6-7-16(15-13)8-9-17/h2-7,17H,8-10H2,1H3,(H,14,15)

InChI-Schlüssel

VPZDDTDMSIOWMX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CNC2=NN(C=C2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.